h-NTPDase Inhibitory Activity: Class-Level Potency Benchmarking for Sulfamoyl-Benzamides
The sulfamoyl-benzamide class to which 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide belongs has demonstrated selective, sub-micromolar inhibition of h-NTPDase isoforms in a comprehensive structure–activity relationship study [1]. The most potent analog in this series, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i), inhibited h-NTPDase1 with an IC₅₀ of 2.88 ± 0.13 μM and h-NTPDase3 with an IC₅₀ of 0.72 ± 0.11 μM [1]. Other sulfamoyl-benzamides in the same study achieved sub-micromolar IC₅₀ values against h-NTPDase2 (0.27–0.29 μM) and h-NTPDase8 (0.28 ± 0.07 μM) [1]. These data establish the sulfamoyl-benzamide scaffold as a validated chemotype for h-NTPDase modulation. The target compound incorporates the bis(2-cyanoethyl)sulfamoyl group, which provides additional nitrile hydrogen-bond acceptors not present in the 3i series, potentially altering isoform selectivity relative to the published benchmark compounds [1].
| Evidence Dimension | h-NTPDase enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct h-NTPDase IC₅₀ data available for CAS 392236-36-1; class membership predicts activity in the low-micromolar to sub-micromolar range based on scaffold validation [1]. |
| Comparator Or Baseline | Compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide): h-NTPDase1 IC₅₀ = 2.88 ± 0.13 μM; h-NTPDase3 IC₅₀ = 0.72 ± 0.11 μM. Compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid): h-NTPDase8 IC₅₀ = 0.28 ± 0.07 μM [1]. |
| Quantified Difference | Not calculable without direct target compound data; the bis(2-cyanoethyl) substitution is structurally distinct from morpholine-carbonyl and cyclopropyl-sulfamoyl motifs in benchmark inhibitors. |
| Conditions | Malachite green phosphate-release assay using recombinant h-NTPDase isoforms 1, 2, 3, and 8 expressed in CHO cells; ATP or ADP as substrate [1]. |
Why This Matters
For researchers studying ectonucleotidase-related pathways (thrombosis, inflammation, cancer), this compound offers a structurally distinct sulfamoyl-benzamide chemotype within a pharmacologically validated scaffold, enabling exploration of nitrile-mediated interactions not accessible with dimethylsulfamoyl or benzyl(ethyl)sulfamoyl analogs.
- [1] Afzal, S. et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 2023, 13, 20909–20915. DOI: 10.1039/d3ra03874b. View Source
